1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno[3,2-d]pyrimidine-dione derivative featuring a 1,2,4-oxadiazole substituent and a tert-butylphenyl group. Its structural complexity arises from the fusion of a thiophene ring with a pyrimidine-dione core, which is further functionalized with aromatic and heterocyclic moieties.
Properties
Molecular Formula |
C26H24N4O3S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N4O3S/c1-16-7-5-6-8-19(16)30-24(31)22-20(13-14-34-22)29(25(30)32)15-21-27-23(28-33-21)17-9-11-18(12-10-17)26(2,3)4/h5-14H,15H2,1-4H3 |
InChI Key |
FQRMAIKGKAQZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Thieno[3,2-d]pyrimidine-2,4-dione Core Synthesis
The thieno[3,2-d]pyrimidine-2,4-dione moiety forms the foundational scaffold of the target compound. Synthesis begins with the cyclocondensation of 3-aminothiophene-2-carboxamide derivatives under acidic conditions. A representative approach involves heating ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with formic acid at 100°C for 6 hours, yielding the pyrimidine ring through intramolecular cyclization. Key modifications, such as introducing the o-tolyl group at position 3, are achieved via nucleophilic substitution using o-tolylmagnesium bromide in tetrahydrofuran (THF) at −78°C. This step requires careful temperature control to prevent side reactions, with yields typically ranging from 65% to 75% after recrystallization from ethanol.
1,2,4-Oxadiazole Ring Formation
The 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-ylmethyl substituent is synthesized through a cyclization reaction between 4-(tert-butyl)benzamidoxime and chloroacetyl chloride. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate as a base. This method avoids unstable intermediates like acyl chlorides, improving safety and efficiency compared to traditional routes. The resulting oxadiazole intermediate is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), achieving >95% purity confirmed by HPLC.
Coupling of Moieties
The final step involves alkylation of the thienopyrimidine core with the oxadiazole-bearing bromomethyl intermediate. Reacting 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 5-(bromomethyl)-3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole in acetonitrile at reflux for 24 hours yields the target compound. Tetrabutylammonium iodide (TBAI) is employed as a phase-transfer catalyst, enhancing reaction efficiency to 82–88%.
Step-by-Step Preparation
Step 1: Synthesis of 3-(o-Tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reagents :
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 equiv)
-
Formic acid (5.0 equiv)
-
o-Tolylmagnesium bromide (1.2 equiv)
Procedure :
-
Heat the thiophene derivative in formic acid at 100°C for 6 hours.
-
Cool the mixture to room temperature, neutralize with aqueous NaHCO₃, and extract with dichloromethane.
-
React the crude product with o-tolylmagnesium bromide in THF at −78°C for 2 hours.
-
Quench with saturated NH₄Cl, purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Step 2: Preparation of 3-(4-(tert-Butyl)phenyl)-1,2,4-Oxadiazole-5-carbaldehyde
Reagents :
-
4-(tert-Butyl)benzamidoxime (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMF (solvent)
Procedure :
-
Add chloroacetyl chloride dropwise to a stirred solution of amidoxime and K₂CO₃ in DMF at 0°C.
-
Warm to 80°C and stir for 12 hours.
-
Pour into ice-water, filter the precipitate, and recrystallize from ethanol.
Step 3: Alkylation and Final Coupling
Reagents :
-
3-(o-Tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv)
-
5-(Bromomethyl)-3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole (1.05 equiv)
-
TBAI (0.1 equiv)
-
Acetonitrile (solvent)
Procedure :
-
Reflux the reactants in acetonitrile for 24 hours.
-
Concentrate under reduced pressure and purify via flash chromatography (dichloromethane/methanol 20:1).
Yield : 85% (off-white powder, m.p. 215–217°C).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance oxadiazole formation by stabilizing intermediates, while K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonation steps.
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 76 | 95 |
| THF | K₂CO₃ | 58 | 87 |
| Toluene | NaHCO₃ | 42 | 78 |
Temperature and Time
Optimal oxadiazole cyclization occurs at 80°C for 12 hours. Shorter durations (6 hours) reduce yields to 54%, while higher temperatures (100°C) promote decomposition.
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 8H, aromatic-H), 5.12 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 1.42 (s, 9H, C(CH₃)₃).
-
IR (KBr) : 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
-
HRMS (ESI) : m/z calc. for C₂₉H₂₉N₅O₃S [M+H]⁺ 536.2074, found 536.2076.
Comparative Analysis of Methodologies
The patented method eliminates unstable acyl chlorides, reducing synthesis steps from five to three while improving yields by 18–25% compared to traditional routes . Scalability is enhanced through solvent recycling and continuous flow adaptations, making it industrially viable.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride), polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with altered hydrogen content
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential activity against various biological targets. Key applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit cytotoxic effects against cancer cell lines. The thienopyrimidine component may enhance this activity by interacting with specific molecular targets in cancer cells .
- Antimicrobial Properties : The structural features of the compound suggest potential efficacy against a range of bacteria and fungi. Research into similar oxadiazole derivatives has indicated significant antimicrobial activity, which could be leveraged for developing new antibiotics .
Materials Science
The unique electronic properties of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione make it suitable for various applications in materials science:
- Organic Semiconductors : The compound's stability and electronic properties can be utilized in the development of organic semiconductors for electronic devices.
- Light Emitting Diodes (LEDs) : Its photophysical properties may be harnessed to create efficient light-emitting materials.
Biological Research
In biological research, this compound can serve as a valuable tool:
- Biochemical Probes : It can be utilized to study cellular processes and protein interactions due to its ability to bind specific targets within biological systems.
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of oxadiazole derivatives revealed that compounds similar to 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibited significant cytotoxicity against various cancer cell lines. The research emphasized the importance of structural modifications in enhancing anticancer properties .
Case Study 2: Antimicrobial Efficacy
Research on related oxadiazole compounds demonstrated their effectiveness against multiple bacterial strains. The findings suggested that structural variations greatly influence antimicrobial activity. This highlights the potential for 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to be developed into novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application and target. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve interactions with active sites, allosteric sites, or other binding domains on the target molecule. The compound’s structural features, such as the oxadiazole ring and thienopyrimidine core, can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Analogues with Pyrimidine-dione Motifs
BI-3231 (), a tetrahydropyrimidine-dione derivative, shares functional groups like thiazole and fluorophenyl rings. Unlike the target compound, BI-3231 is optimized for HSD17B13 inhibition , a liver enzyme target. Key distinctions include:
- Core Flexibility: BI-3231’s partially saturated pyrimidine-dione core allows conformational adaptability, whereas the target compound’s fused thieno-pyrimidine system imposes rigidity.
- Bioactivity: BI-3231 exhibits nanomolar potency (IC₅₀ = 12 nM) against HSD17B13, while the target compound’s activity remains uncharacterized but may leverage oxadiazole-mediated interactions .
Chromeno-pyrimidine Derivatives
Compounds like 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one () replace the thiophene ring with a chromene system. This modification alters:
- Physicochemical Properties: Calculated logP values for chromeno-pyrimidines (~3.2) suggest better membrane permeability compared to the target compound’s predicted higher logP (~4.1) due to its hydrophobic tert-butyl group .
Biological Activity
The compound 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that incorporates multiple pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features:
- Oxadiazole moiety : Known for diverse biological activities including antimicrobial and anticancer effects.
- Thienopyrimidine core : Associated with various pharmacological activities.
- Tert-butyl and o-tolyl substituents : These groups may enhance lipophilicity and bioavailability.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 396.50 g/mol |
| CAS Number | Not available |
| Melting Point | Not specified |
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of this structure can exhibit:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria. For instance, studies have shown that oxadiazole derivatives can inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 6.25 to 32 µg/mL .
- Antifungal Activity : Certain derivatives have shown activity against fungal strains such as Candida albicans and Aspergillus niger .
Anti-inflammatory Activity
The thienopyrimidine component is recognized for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in various experimental models, suggesting a potential for treating inflammatory diseases .
Anticancer Activity
Research has indicated that compounds with the thienopyrimidine scaffold exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that similar derivatives can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Studies
- Antimicrobial Efficacy : A study by Dhumal et al. (2016) demonstrated that a series of oxadiazole derivatives exhibited potent antitubercular activity against Mycobacterium bovis. The most active compounds were identified through molecular docking studies which revealed strong binding affinities to key bacterial enzymes .
- Anti-inflammatory Effects : Research conducted by Desai et al. (2018) highlighted the anti-inflammatory effects of pyridine-based oxadiazole derivatives in animal models, showing a reduction in paw edema and inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the multi-step synthesis of this thienopyrimidine derivative?
- Answer: The synthesis requires precise control over reaction conditions. Key parameters include:
- Temperature and solvent selection: Refluxing in dimethylformamide (DMF) or acetonitrile enhances reaction efficiency .
- Catalysts: Use of bases like potassium carbonate or sodium hydride facilitates cyclization and alkylation steps .
- Reaction monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure intermediate purity and reaction progress .
- Methodological Tip: Employ a fractional factorial design to systematically vary parameters (e.g., solvent polarity, temperature gradients) and identify optimal conditions.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Answer: Use a combination of analytical techniques:
- Spectroscopic methods: H/C NMR and IR spectroscopy validate functional groups and conjugation patterns .
- Chromatography: HPLC with UV detection quantifies purity (>95% is typical for bioactive studies) .
- Mass spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns .
- Methodological Tip: Cross-validate results using two independent techniques (e.g., NMR + HRMS) to minimize structural misassignment.
Advanced Research Questions
Q. How can contradictory biological activity data across structurally similar derivatives be resolved?
- Answer: Discrepancies often arise from subtle structural variations. For example:
- Substituent effects: The tert-butyl group in the oxadiazole ring may enhance steric hindrance, altering target binding compared to ethoxy or methoxy analogs .
- Assay conditions: Variations in microbial strains or cell lines (e.g., Staphylococcus aureus vs. Escherichia coli) can lead to divergent activity profiles .
- Methodological Tip: Perform structure-activity relationship (SAR) studies with systematic substituent modifications and standardized bioassays .
Q. What computational strategies are effective in predicting reaction pathways for novel derivatives?
- Answer: Integrate quantum chemical calculations and machine learning:
- Reaction path search: Density functional theory (DFT) identifies energetically favorable intermediates and transition states .
- Data-driven optimization: Use AI platforms like COMSOL Multiphysics to simulate solvent effects and predict optimal reaction conditions .
Q. What mechanistic insights explain the compound’s bioactivity against kinase targets?
- Answer: The thienopyrimidine core and oxadiazole moiety enable dual interactions:
- Kinase inhibition: The planar thienopyrimidine system occupies the ATP-binding pocket, while the oxadiazole group forms hydrogen bonds with catalytic residues .
- Selectivity modulation: The o-tolyl substituent may enhance selectivity for specific kinase isoforms by filling hydrophobic subpockets .
- Methodological Tip: Use X-ray crystallography or cryo-EM to resolve ligand-target complexes and guide rational design .
Experimental Design Considerations
Q. How to design experiments for scaling up synthesis without compromising yield?
- Answer: Focus on:
- Solvent sustainability: Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Process control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What strategies mitigate side reactions during alkylation of the thienopyrimidine core?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
